Product packaging for CytoCalcein™ Violet 500(Cat. No.:)

CytoCalcein™ Violet 500

Cat. No.: B1164581
M. Wt: 550
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Fluorescent Indicators for Live Cellular Studies

The use of fluorescence in biological research has a history spanning over a century, with significant advancements in recent decades fueled by developments in fluorescence chemistry and microscopy technology. thermofisher.com Initially, researchers relied on synthetic organic dyes like fluorescein. thermofisher.com Over time, derivatives of these early dyes were developed to enhance properties such as photostability and solubility. thermofisher.com

A major leap in live-cell imaging came with the discovery and engineering of fluorescent proteins, such as the green fluorescent protein (GFP) from the jellyfish Aequorea victoria. ucsd.edu These genetically encoded reporters can be fused to specific proteins of interest, enabling the tracking of their expression and localization within living cells and organisms. ucsd.edunih.gov This approach offers high biological specificity and is less prone to causing photodynamic toxicity compared to some organic dyes. ucsd.edu Concurrently, the development of quantum dots, which are nanoscale semiconductor crystals, provided another class of fluorescent labels with distinct advantages, including narrow and symmetric emission profiles that are beneficial for multicolor imaging. thermofisher.comthermofisher.com

The Role of Esterase-Activatable Probes in Cellular Viability Assessment

A key application of fluorescent probes is the assessment of cell viability, a critical parameter in fields ranging from drug discovery to pathology. nih.govacs.org Esterase-activatable probes are a class of small molecules specifically designed for this purpose. nih.govmdpi.com These probes are typically cell-permeable, non-fluorescent or weakly fluorescent molecules that contain ester groups. nih.gov

Once inside a living cell, which possesses active intracellular esterases, these ester bonds are cleaved. nih.gov This enzymatic hydrolysis converts the probe into a highly fluorescent form that is also less membrane-permeable, effectively trapping it within cells that have an intact plasma membrane. nih.gov This mechanism forms the basis for distinguishing live cells, with active esterase activity, from dead or dying cells where these enzymes are inactive. sigmaaldrich.com Probes like Calcein (B42510) AM have been widely used for this purpose, but the demand for multicolor analysis has driven the development of new probes with different spectral properties. interchim.fr

Overview of Fluorescent Probe Design and Cellular Interaction Principles

The design of effective fluorescent probes for intracellular studies hinges on several key principles. nih.gov A typical probe consists of three main components: a fluorophore, which is the light-emitting part of the molecule; a recognition moiety, which allows the probe to bind to a specific target analyte or organelle; and a linker that connects these two components. nih.gov

For a probe to be useful in live-cell imaging, it must be able to cross the highly selective plasma membrane. nih.gov Lipophilicity, or the affinity of a molecule for a lipid environment, is a crucial factor that influences a probe's ability to penetrate cell and organelle membranes. nih.gov By modifying the lipophilicity, probes can be designed to accumulate in specific subcellular compartments. nih.gov For instance, probes with positive charges are often targeted to the mitochondria due to the negative membrane potential of this organelle. researchgate.net Other strategies involve designing probes that are activated by specific enzymatic activities within the cell, such as the esterase-activatable probes discussed previously. nih.govmdpi.com The ultimate goal is to create probes that are not only specific and sensitive but also biocompatible and minimally disruptive to the normal functioning of the cell. mdpi.com

Significance of CytoCalcein™ Violet 500 in Advancing Cellular Analysis Tools

This compound represents a significant advancement in the toolkit for cellular analysis, particularly for flow cytometry applications. aatbio.comaatbio.com It is a fluorogenic dye designed to assess cell viability in a manner similar to the widely used Calcein AM. caymanchem.comavantorsciences.com

This probe is cell-permeable and becomes intensely fluorescent upon hydrolysis by intracellular esterases in live cells. caymanchem.combiomol.com A key feature of this compound is its excitation maximum at approximately 405 nm, which aligns perfectly with the violet laser lines now commonly available in modern flow cytometers. aatbio.comnih.govnih.gov This allows for the efficient excitation of the probe, leading to a strong fluorescence emission. aatbio.com

The emission maximum of this compound is around 500 nm. caymanchem.comaatbio.com This spectral characteristic provides excellent separation from other commonly used fluorophores in multicolor flow cytometry experiments, thus expanding the options for multiplexing. aatbio.com The development of this compound and similar dyes, such as CytoCalcein™ Violet 450, provides researchers with additional colors for the flow cytometric analysis of live cells, enabling more complex and informative experiments. interchim.fraatbio.com For example, it can be used alongside other dyes to simultaneously assess different aspects of cell health, such as apoptosis and necrosis. acs.orgnih.govmdpi.com

Detailed Research Findings

This compound is specifically engineered for live-cell labeling and viability assessment, particularly in flow cytometry. aatbio.comaatbio.com Its mechanism relies on its cell-permeable nature, allowing it to enter cells where it is cleaved by intracellular esterases into a fluorescent product that is retained within living cells. caymanchem.combiomol.com

Spectral Properties: The key spectral characteristics of this compound are a major advantage for its application in modern cell analysis.

PropertyWavelength (nm)
Maximum Excitation~405
Maximum Emission~500
Table 1: Spectral properties of this compound. aatbio.comcaymanchem.comaatbio.com

This excitation profile makes it ideally suited for use with the 405 nm violet laser, which is a standard feature on most contemporary flow cytometers. aatbio.com The resulting emission at 500 nm allows for clear separation from other fluorescent probes, facilitating multicolor analysis. aatbio.com

Applications in Research: The utility of violet-excitable probes like this compound is evident in various research contexts. For instance, in studies of programmed cell death, CytoCalcein™ Violet 450 (a related probe) has been used in conjunction with other markers to distinguish between live, apoptotic, and necrotic cells. acs.orgnih.gov In one study, CytoCalcein™ Violet 450 was used to stain live cells blue, while markers for apoptosis (Apopxin Green) and necrosis (7-AAD) stained cells green and red, respectively. acs.org This multi-color approach allows for a more nuanced understanding of cellular responses to various treatments. acs.org

Properties

Molecular Weight

550

Origin of Product

United States

Cytocalcein™ Violet 500: Fundamental Principles of Intracellular Interaction and Signal Generation

Mechanism of Intracellular Fluorescence Activation via Esterase Cleavage

The capacity of CytoCalcein™ Violet 500 to generate a fluorescent signal is contingent upon enzymatic modification within the cytosol of a living cell. The molecule is initially introduced in a non-fluorescent, cell-permeant form.

Esterase-Mediated Hydrolysis and Fluorophore Generation

This compound is a derivative of calcein (B42510) that has been modified with acetoxymethyl (AM) ester groups aatbio.comthermofisher.com. These lipophilic, uncharged groups render the entire molecule capable of passively crossing the intact plasma membrane of a live cell aatbio.comthermofisher.comnih.govaatbio.com. In its initial AM ester form, the compound is weakly fluorescent or non-fluorescent aatbio.comsigmaaldrich.comaatbio.com.

Once inside the cell, ubiquitous intracellular esterases recognize and cleave the AM ester groups aatbio.comthermofisher.comaatbio.comcaymanchem.comaatbio.comcaymanchem.com. This enzymatic hydrolysis is a critical activation step, as it removes the fluorescence-quenching moieties and transforms the molecule into its highly fluorescent form aatbio.comsigmaaldrich.comaatbio.comaatbio.com. Since this activation is dependent on the enzymatic activity of esterases, it is a hallmark of metabolically active, viable cells. Dead cells, which lack the necessary esterase activity and membrane integrity, cannot perform this conversion aatbio.comaatbio.com.

Cellular Retention Mechanisms of the Activated Fluorophore

The cleavage of the AM esters by intracellular esterases does more than just generate a fluorophore; it also fundamentally alters the molecule's physicochemical properties, ensuring its retention within the cell. The hydrolysis of the ester groups exposes multiple negatively charged carboxylate groups aatbio.comthermofisher.com.

This transformation converts the originally neutral, hydrophobic molecule into a highly charged, hydrophilic anion aatbio.comthermofisher.combiotium.com. The newly acquired negative charge and increased polarity make the activated fluorophore membrane-impermeant aatbio.comthermofisher.comthermofisher.com. Consequently, the fluorescent product is trapped and accumulates within the cytoplasm of cells that possess an intact plasma membrane aatbio.comcaymanchem.comaatbio.combiotium.comthermofisher.com. This robust retention allows for stable and prolonged observation of labeled cells aatbio.com. However, some cell types may actively extrude the dye, a process that can be mitigated with the use of anion transporter inhibitors aatbio.comaatbio.com.

Spectroscopic Characteristics Pertinent to Research Applications

The specific excitation and emission properties of this compound are tailored for compatibility with common laboratory instrumentation, particularly flow cytometers and fluorescence microscopes equipped with violet lasers.

Excitation Wavelength Optimization for Violet Laser Systems

This compound is engineered to be optimally excited by the 405 nm violet laser line, a standard component in most modern flow cytometers aatbio.comaatbio.comsigmaaldrich.comaatbio.comaatbio.com. Its maximum excitation wavelength is approximately 405 nm, which ensures efficient signal generation when paired with this light source aatbio.comsigmaaldrich.comcaymanchem.com. This specific optimization provides a distinct advantage over other dyes, allowing for its seamless integration into multiplexing experiments with other common fluorophores aatbio.comsigmaaldrich.com.

Emission Profile Characteristics for Fluorescent Detection

Following excitation by a 405 nm light source, the activated this compound fluorophore exhibits a bright fluorescence with an emission maximum centered at approximately 500 nm aatbio.comsigmaaldrich.comcaymanchem.com. This emission profile falls within the green-cyan region of the visible spectrum. For detection in flow cytometry, this signal is typically captured using a filter set designed for dyes like AmCyan, such as a 525/40 nm bandpass filter aatbio.comsigmaaldrich.com. In fluorescence microscopy, a standard DAPI filter set can be used for visualization aatbio.comsigmaaldrich.com.

Interactive Table: Spectroscopic Properties of this compound

PropertyWavelength (nm)Source Laser
Excitation Maximum ~405 nmViolet Laser
Emission Maximum ~500 nmN/A

Principles of Cellular Permeability and Cytosolic Localization

The effectiveness of this compound as a live-cell probe is critically dependent on its ability to first enter the cell and then localize to the correct subcellular compartment. The initial form of the dye is rendered cell-permeable through the addition of acetoxymethyl (AM) ester groups aatbio.comthermofisher.com. These lipophilic moieties mask the polar carboxylic acid groups, creating a neutral, hydrophobic molecule that can freely diffuse across the lipid bilayer of the plasma membrane aatbio.comthermofisher.comaatbio.combiotium.com.

Once inside the cell, the AM groups are removed by cytosolic esterases, which are abundant in the cytoplasm of healthy cells aatbio.comaatbio.comnih.gov. This enzymatic action traps the resulting fluorescent and polar molecule within the cytosol biotium.comnih.govrndsystems.com. The localization is therefore primarily cytosolic, providing a uniform fluorescent signal throughout the cell body, which is indicative of an intact cell membrane and active metabolism biotium.comnih.gov.

Applications of Cytocalcein™ Violet 500 in Advanced Cellular Analysis

Quantitative Assessment of Cellular Viability and Metabolic Activity

The primary application of CytoCalcein™ Violet 500 is the quantitative determination of cellular viability. aatbio.com The mechanism relies on two fundamental properties of healthy, living cells: an intact plasma membrane and active intracellular metabolism. The dye, in its initial form, is a non-fluorescent hydrophobic compound that readily crosses the membrane and enters the cell's cytoplasm. aatbio.com The subsequent fluorescence activation is contingent upon metabolic processes within the cell, providing a direct link between signal intensity and cell viability. aatbio.com

This method offers a reliable alternative to traditional viability assays. The fluorescence signal can be measured using various platforms, including fluorescence microscopy, microplate readers, and flow cytometry, allowing for high-throughput analysis. aatbio.com

Correlation with Intracellular Esterase Activity as a Viability Marker

The fluorescence of this compound is directly contingent upon the activity of intracellular esterases. aatbio.com These enzymes, which are abundant in the cytoplasm of metabolically active cells, cleave the acetoxymethyl (AM) ester groups from the non-fluorescent CytoCalcein™ molecule. aatbio.commicroscopist.co.uk This hydrolysis converts the molecule into a hydrophilic, fluorescent form that is then trapped within the cell. aatbio.combiomol.com

Therefore, the measured fluorescence intensity is directly proportional to the esterase activity within the cell population. aatbio.com Since active esterases are a hallmark of metabolically sound and viable cells, this enzymatic correlation serves as a robust and quantifiable marker of cell health. aatbio.com In certain cell types that actively extrude the fluorescent product, dye leakage can be minimized by the addition of probenecid. aatbio.comaatbio.com

Cell Proliferation Tracking and Generational Analysis

While the provided outline includes cell proliferation, the primary and scientifically documented application of this compound is for assessing cell viability and metabolic activity through esterase conversion, not for tracking cell divisions. aatbio.comaatbio.comaatbio.com Proliferation tracking is typically accomplished using specific dyes that covalently bind to intracellular proteins, ensuring the signal is stably passed on and diluted with each cell division.

For clarity, the principles of proliferation tracking are described below, though this application is associated with other dyes, such as those in the CellTrace™ or CytoTell™ families. aatbio.comnih.gov

Dye Distribution Dynamics in Dividing Cell Populations

The foundational principle of proliferation analysis by dye dilution is the even distribution of a stable fluorescent label between daughter cells during mitosis. abpbio.com In this method, a cell-permeant dye covalently attaches to intracellular proteins. abpbio.com When a labeled cell divides, the total fluorescence is partitioned equally between the two resulting daughter cells. aatbio.com

Consequently, each successive generation exhibits half the fluorescence intensity of its parent. nih.gov A flow cytometer can detect these distinct fluorescence peaks, allowing researchers to identify and quantify the number of cells in each generation, from the undivided parent population to cells that have undergone multiple rounds of division. abpbio.comthermofisher.com

Long-Term Cell Tracking in In Vitro Research Models

For long-term tracking of cell populations, particularly through several generations, the stability and retention of the fluorescent probe are critical. Dyes designed for this purpose form covalent bonds with cellular components, preventing dye leakage and transfer to adjacent cells. nih.gov This stable labeling ensures that the signal is maintained within the cell lineage over extended periods, often for 72 hours or more. nih.gov

While the hydrolyzed product of this compound is well-retained in the cytoplasm of non-dividing live cells, its non-covalent nature makes it less suitable for long-term generational tracking compared to dedicated proliferation dyes. aatbio.comthermofisher.com The retention of the CytoCalcein™ product is dependent on continuous membrane integrity rather than stable molecular conjugation. aatbio.com

Real-Time Cellular Imaging and Dynamics

This compound is well-suited for real-time imaging of cellular viability and dynamics in live-cell preparations. sigmaaldrich.com Because the dye is processed by enzymes within living cells, its application allows for the direct visualization of metabolically active cells in their native state. thermofisher.com This enables the study of dynamic cellular processes, providing insights that are not possible with endpoint assays that rely on fixed, non-living samples. sigmaaldrich.com

The probe can be used with fluorescence microscopy to observe changes in cell viability and membrane integrity over time in response to various stimuli. aatbio.com This makes it a valuable tool for kinetic studies in fields such as pharmacology and toxicology, where researchers can monitor the real-time impact of compounds on cell health. The compatibility of the dye with flow cytometry also allows for high-throughput dynamic analysis of cellular responses at the single-cell level. aatbio.com

Interactive Data Tables

Table 1: Spectral Properties of this compound

Property Wavelength (nm)
Maximum Excitation 405
Maximum Emission 500

This data represents the optimal wavelengths for excitation and detection of the fluorescent signal. aatbio.com

Table 2: Mechanism and Application Summary

Feature Description
Primary Application Quantitative assessment of cell viability. aatbio.com
Mechanism of Action Hydrolysis by intracellular esterases in live cells. aatbio.com
Cellular Localization Cytoplasm of viable cells. aatbio.com
Detection Method Flow Cytometry, Fluorescence Microscopy, Microplate Reader. aatbio.com

| Distinguishing Feature | Differentiates live from dead cells based on metabolic activity and membrane integrity. aatbio.com |

Table 3: Comparison of Dye Classes for Cellular Analysis

Dye Class Primary Mechanism Typical Application Example Compound
Viability Dyes Enzymatic conversion (e.g., esterase cleavage) in metabolically active cells. Real-time assessment of cell health and viability. This compound
Proliferation Dyes Covalent binding to intracellular proteins, followed by dilution with each cell division. Generational analysis and long-term cell proliferation tracking. CellTrace™ Violet

This table clarifies the distinct functions of different types of fluorescent cellular probes.

Live Cell Microscopy Applications for Morphological Studies

This compound serves as a valuable tool for the morphological examination of living cells. Upon entering a cell with an intact membrane and active esterase activity, the dye fluoresces, staining the cytoplasm. This cytoplasmic staining provides a clear outline of the cell's shape and size, allowing for the detailed observation of its morphology. Researchers can utilize this to study the general architecture of cells, identify different cell types within a population based on their morphological characteristics, and observe changes in cell shape in response to various stimuli. The uniform staining of the cytoplasm provides a backdrop against which the nucleus and other organelles can be inferred, contributing to a comprehensive morphological assessment.

Spatiotemporal Analysis of Cellular Events Using Fluorescent Tracing

The ability to track cellular events over time and space is crucial for understanding dynamic biological processes. Fluorescent tracers are instrumental in these studies, allowing for the visualization and quantification of cellular movements and changes.

This compound can be employed as a fluorescent tracer for the spatiotemporal analysis of cellular events, particularly in the context of cell population dynamics. Once cells are labeled with the dye, they can be tracked over time to monitor processes such as cell migration, proliferation, and cell-cell interactions. As cells divide, the fluorescent dye is distributed between the daughter cells, leading to a progressive dilution of the signal. This property allows for the tracking of cell division and the analysis of proliferation rates within a population. By capturing images at different time points, researchers can create time-lapse series to analyze the movement and behavior of individual cells or cell populations within a given environment.

High-Throughput Screening (HTS) in Cell-Based Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of large numbers of compounds for their effects on biological targets. Cell-based assays are integral to HTS, providing a more physiologically relevant context compared to biochemical assays.

Automation of Cell Viability and Proliferation Screens

The assessment of cell viability and proliferation is a common application in HTS campaigns. This compound is well-suited for automated cell viability and proliferation screens due to its straightforward mechanism of action and fluorescent readout. In these automated workflows, cells are typically seeded in multi-well plates and treated with a library of compounds. After an incubation period, this compound is added to the wells. Automated imaging systems or plate readers then measure the fluorescence intensity in each well. A high fluorescence signal indicates a large number of viable cells with active esterases, while a low signal suggests cytotoxicity or inhibition of proliferation. The compatibility of the dye's excitation and emission spectra with standard HTS instrumentation facilitates its seamless integration into these automated platforms.

Multiparametric Analysis Integration in HTS Workflows

To gain a more comprehensive understanding of a compound's effects, it is often desirable to measure multiple cellular parameters simultaneously in a single HTS assay. This multiparametric approach provides a more detailed picture of the cellular response.

The distinct spectral properties of this compound, with its excitation in the violet range, make it an excellent candidate for integration into multiparametric HTS workflows. aatbio.com It can be combined with other fluorescent probes that are excited by different wavelengths of light, allowing for the simultaneous measurement of various cellular events. For instance, this compound can be used to identify live cells, while another fluorescent dye could be used to label dead cells (e.g., a membrane-impermeant DNA dye). Additionally, other probes can be included to measure parameters such as apoptosis (e.g., caspase activity reporters) or specific cellular pathways (e.g., fluorescently tagged antibodies or proteins). This ability to multiplex is crucial for obtaining a more nuanced understanding of a compound's biological activity from a single screen.

Application in Specific Cellular Research Contexts

The principles of live-cell imaging and high-throughput screening with this compound have direct applications in various areas of cellular research, most notably in the field of drug discovery.

Assessment of Cellular Health in Drug Discovery Lead Prioritization

A critical step in the drug discovery process is the identification and prioritization of lead compounds that exhibit the desired therapeutic effect with minimal off-target toxicity. Assessing the impact of potential drug candidates on cellular health is therefore of paramount importance.

This compound is utilized in the assessment of cellular health to aid in the prioritization of lead compounds. By quantifying the number of viable cells after treatment with different compounds, researchers can identify cytotoxic effects. This information is crucial for establishing a therapeutic window and for ranking compounds based on their safety profile. Compounds that show high efficacy against a target but also exhibit significant cytotoxicity, as indicated by a decrease in this compound fluorescence, may be deprioritized. Conversely, compounds that demonstrate the desired biological activity without adversely affecting cell viability are considered more promising candidates for further development. The use of this compound in these primary screens allows for the early identification of compounds with favorable cellular health profiles, streamlining the drug discovery pipeline.

Data Tables

Table 1: Spectral Properties of this compound

Property Value
Excitation Maximum ~405 nm
Emission Maximum ~500 nm

Table 2: Applications of this compound in Cellular Analysis

Application Area Specific Use
Live Cell Microscopy Morphological studies, Cytoplasm visualization
Spatiotemporal Analysis Fluorescent tracing of cell populations, Proliferation assays
High-Throughput Screening Automated cell viability and proliferation assays
Multiparametric Analysis Integration with other fluorescent probes for multi-parameter HTS

Methodological Frameworks and Experimental Considerations for Cytocalcein™ Violet 500 Use

Integration with Flow Cytometry Systems

The successful use of CytoCalcein™ Violet 500 in flow cytometry hinges on the correct configuration of the instrument and the implementation of precise gating strategies. As a cell-permeant dye, it is cleaved by intracellular esterases in viable cells to produce a highly fluorescent product, making it a robust marker for cell viability.

Optimization for 405 nm Violet Laser Excitation in Flow Cytometers

This compound is specifically engineered for optimal excitation by the 405 nm violet laser, which is a standard component of most modern flow cytometers. aatbio.comaatbio.com The dye's maximum excitation peak is at approximately 405 nm. aatbio.combiomol.com Upon hydrolysis by intracellular esterases in live cells, the resulting fluorescent molecule emits light with a maximum intensity at around 500 nm. aatbio.combiomol.comaatbio.com This positions its emission peak squarely in the detection range of filters designed for dyes like BD Horizon™ V500 or AmCyan. aatbio.combdbiosciences.com The efficient excitation by the violet laser and its distinct emission profile make it a valuable tool for live-cell analysis. aatbio.com

Table 1: Spectral Properties of this compound

Property Wavelength (nm) Laser Line
Maximum Excitation ~405 Violet (405 nm)

Gating Strategies for Viable Cell Identification

A systematic gating strategy is crucial for accurately identifying the viable cell population stained with this compound while excluding debris, dead cells, and aggregates.

A typical gating workflow involves several sequential steps:

Initial Debris Exclusion : The first step is to create a plot of Forward Scatter (FSC) versus Side Scatter (SSC) to distinguish cell populations from debris based on size and internal complexity, respectively. bosterbio.comassaygenie.com A gate is drawn around the cell populations of interest, excluding events with low FSC and SSC, which are characteristic of debris. bio-rad-antibodies.com

Doublet Discrimination : To ensure that each analyzed event corresponds to a single cell, aggregates or doublets must be excluded. assaygenie.com This is typically achieved by plotting the area of the forward scatter signal (FSC-A) against its width (FSC-W) or height (FSC-H). Single cells will form a linear population, and a gate is drawn to exclude the outliers that represent doublets. bosterbio.com

Viable Cell Gating : From the single-cell population, a histogram or a bivariate plot showing the fluorescence intensity from the this compound channel is generated. Live cells, which retain the fluorescent dye, will exhibit a high fluorescence signal. A final gate is set on this fluorescent-positive population to specifically identify and quantify viable cells. Dead cells, with compromised membranes, will not retain the dye and will appear as a low-fluorescence population. thermofisher.com

Multi-Color Panel Design for Complex Cellular Phenotyping

The unique spectral properties of this compound make it well-suited for inclusion in complex multi-color flow cytometry panels. aatbio.comaatbio.com Its excitation by the 405 nm violet laser and emission at ~500 nm allows for its use alongside fluorochromes excited by other lasers (e.g., 488 nm blue, 561 nm yellow-green, or 640 nm red lasers). bio-rad-antibodies.com

Key considerations for designing multi-color panels with this compound include:

Minimizing Spectral Overlap : this compound has favorable spectral separation from commonly used fluorophores like FITC and PE, which are excited by the blue laser. aatbio.comaatbio.com This reduces the amount of compensation required between the violet and blue laser channels. A dye with similar spectral properties, BD Horizon™ V500, has been shown to have reduced spillover into the FITC channel compared to AmCyan. bdbiosciences.comresearchgate.net

Fluorochrome Brightness : The bright fluorescence of this compound provides a strong signal for viability, which is a fundamental parameter. This allows dimmer fluorochromes to be reserved for antibodies targeting antigens with high expression levels. bdbiosciences.com

Instrument Configuration : The specific lasers and filter sets on the flow cytometer will dictate which other fluorochromes can be used in combination with this compound. bdbiosciences.comabcam.com It is essential to align the panel with the instrument's capabilities. bio-rad-antibodies.com

Table 2: Example of Fluorochrome Compatibility with this compound in a Multi-Laser System

Laser Fluorochrome Example Common Use
Violet (405 nm) This compound Viability
BD Horizon™ V450 Lineage Marker
Blue (488 nm) FITC Lineage Marker
PE Activation Marker
PE-Cy7 Lineage Marker
Red (640 nm) APC Cytokine Detection

Implementation in Fluorescence Microscopy

This compound can also be effectively utilized for identifying live cells in fluorescence microscopy applications. aatbio.com Its strong fluorescence provides high-contrast images of viable cells against a dark background.

Optimal Filter Set Selection for Violet-Excitable Dyes

The selection of an appropriate optical filter set is paramount for successful imaging. A filter set for fluorescence microscopy consists of three main components: an excitation filter, a dichroic beamsplitter (or mirror), and an emission filter. photonicshop.co.uk For this compound, a standard DAPI filter set is often recommended as a suitable starting point. aatbio.com However, for optimal performance, a custom filter set tailored to the dye's spectral characteristics is ideal.

Table 3: Ideal Filter Set Characteristics for this compound Microscopy

Filter Component Recommended Wavelength Range (nm) Purpose
Excitation Filter Bandpass (BP) ~405/20 Selectively transmits light from the source (e.g., mercury lamp or LED) that efficiently excites the dye.
Dichroic Beamsplitter Longpass (LP) ~425 Reflects the excitation light towards the sample and transmits the longer-wavelength emission light towards the detector.

| Emission Filter | Bandpass (BP) ~500/40 | Transmits the fluorescence emitted by the dye while blocking unwanted excitation light and autofluorescence. |

Using a filter set with these specifications ensures that the excitation light is efficiently delivered to the sample and that the resulting fluorescence emission is captured with high fidelity, leading to bright, high-contrast images of viable cells. High-performance hard-coated filters with steep edges can further improve the signal-to-noise ratio by maximizing transmission of the desired wavelengths and deeply blocking others. alluxa.com

Table 4: Compound Names Mentioned

Compound Name
7-AAD
AmCyan
APC
APC-R700
BD Horizon™ V450
BD Horizon™ V500
This compound
FITC
PE
PE-Cy7
Probenecid

Factors Influencing Dye Loading and Retention Efficiency

Impact of Cellular Microenvironment on Dye Performance

The efficacy of this compound as a live-cell stain is intrinsically linked to the cellular microenvironment. Optimal performance relies on specific physiological conditions that facilitate enzymatic conversion of the dye and retention of its fluorescent product. Key environmental factors influencing its performance include intracellular pH, temperature, and the presence of extracellular esterases.

The fluorescence of calcein (B42510), the product of this compound AM hydrolysis, is pH-dependent. interchim.fr Its fluorescence intensity is significantly reduced in acidic environments. thermofisher.comnih.gov Generally, calcein's fluorescence is stable within a pH range of 6.5 to 12. interchim.frbiotium.com This characteristic makes it a reliable indicator of cell viability in healthy cells, which typically maintain a near-neutral intracellular pH.

Temperature is another critical factor, primarily because the conversion of the non-fluorescent this compound AM to its fluorescent form is dependent on the activity of intracellular esterases. abcam.com The standard incubation temperature for staining with calcein AM dyes is 37°C, which provides an optimal environment for these enzymatic reactions to occur efficiently. abcam.com Deviations from this temperature can affect the rate of hydrolysis and consequently the intensity of the fluorescent signal.

The presence of esterases in the extracellular environment, such as in serum-containing cell culture media, can lead to premature hydrolysis of this compound AM. aatbio.com This extracellular conversion results in an increase in background fluorescence, which can interfere with the accurate assessment of live cells. Therefore, it is recommended to wash cells with a serum-free buffer before staining to minimize this effect. aatbio.com

Table 1: Influence of Microenvironmental Factors on this compound Performance

FactorEffect on Dye PerformanceExperimental Consideration
pHFluorescence intensity of the hydrolyzed dye is pH-sensitive, decreasing in acidic conditions. Stable fluorescence is generally observed between pH 6.5 and 12. interchim.frbiotium.comEnsure experiments are conducted in a buffer system that maintains a physiological pH to ensure accurate and consistent fluorescence measurements.
TemperatureOptimal intracellular esterase activity for dye hydrolysis occurs at 37°C. abcam.com Lower temperatures may slow down the conversion, leading to a weaker signal.Incubate cells with the dye at 37°C for the recommended duration to ensure efficient enzymatic conversion and maximal fluorescence.
Extracellular EsterasesEsterases present in serum can hydrolyze the dye extracellularly, leading to increased background fluorescence. aatbio.comWash cells with a serum-free buffer prior to staining to remove any residual serum and minimize background signal. aatbio.com

Comparative Analysis and Integration with Other Fluorescent Probes

Comparative Performance with Calcein (B42510) AM and Other Calcein Derivatives

The utility of a fluorescent probe is defined by its unique spectral characteristics and performance in complex biological systems. CytoCalcein™ Violet 500, a derivative of calcein, offers distinct advantages over the traditional Calcein AM and other variants, particularly in the context of multicolor fluorescence analysis.

The primary advantage of this compound lies in its excitation and emission spectra. It is optimally excited by the 405 nm violet laser, a common feature in modern flow cytometers, and emits fluorescence at approximately 500 nm. aatbio.comsigmaaldrich.comcaymanchem.com This is a significant departure from the widely used Calcein AM, which is excited by a 488 nm blue laser and emits at around 515 nm. stratech.co.uk

This spectral shift is crucial for multiplexing, which involves using multiple fluorescent probes simultaneously. Traditional live-cell assays using Calcein AM occupy the heavily used blue laser channel, creating a spectral clash with other critical fluorophores like Green Fluorescent Protein (GFP) and Fluorescein isothiocyanate (FITC). aatbio.comaatbio.com this compound circumvents this issue by moving the live-cell viability assessment to the violet laser channel. aatbio.comsigmaaldrich.com This strategic use of the violet laser frees up the blue (488 nm) and red (633 nm) lasers for probing other cellular parameters, such as protein expression with FITC, Phycoerythrin (PE), or Allophycocyanin (APC) conjugated antibodies. bdbiosciences.com The result is an expanded capacity for building complex, multi-color experimental panels with minimal spectral overlap. bdbiosciences.com

Table 1: Spectral Properties of this compound and Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Commonly Used Laser
This compound 405500Violet (405 nm)
Calcein AM / Calcein495515Blue (488 nm)
GFP (Green Fluorescent Protein)488509Blue (488 nm)
FITC (Fluorescein isothiocyanate)495525Blue (488 nm)
Propidium Iodide (PI)493636Blue (488 nm) / Yellow-Green (561 nm)
7-AAD488647Blue (488 nm) / Yellow-Green (561 nm)

Brightness is a critical parameter for fluorescent probes, as it determines the signal-to-noise ratio. This compound exhibits strong fluorescence upon hydrolysis by intracellular esterases in live cells. aatbio.comsigmaaldrich.com In comparative studies of various calcein derivatives, this compound is rated as having high relative brightness. While direct, universally standardized photostability data is often application-dependent, calcein-based dyes are generally known for their robust performance. Furthermore, some reports indicate that CytoCalcein™ dyes exhibit minimal cytotoxicity, even in long-term loading experiments, compared to Calcein AM, which can be toxic to cells after several days. aatbio.com

Table 2: Relative Brightness of Selected Calcein Derivatives

FluorophoreRelative Brightness*
Calcein UltraGreen™10
This compound 7
Calcein Red™7
Calcein Orange™6
Calcein3
CytoCalcein™ Violet 6601

*Brightness is rated on a scale of 1 (dimmest) to 10 (brightest), based on a function of extinction coefficient and quantum yield. Data is compiled for relative comparison. aatbio.com

Strategies for Multi-Color Fluorescent Staining Panels

The unique spectral placement of this compound is a key enabler for sophisticated multi-color panel design in flow cytometry and fluorescence microscopy.

Spectral overlap, or the spillover of emission from one fluorophore into the detector for another, is a major challenge in multicolor analysis. bdbiosciences.com As shown in Table 1, the emission spectrum of Calcein AM (515 nm) significantly overlaps with that of GFP (509 nm) and FITC (525 nm). aatbio.comaatbio.com This makes it nearly impossible to distinguish the signals from Calcein AM and GFP-expressing cells or FITC-labeled antibodies in the same sample using conventional methods. aatbio.comaatbio.com

This compound effectively resolves this conflict. Its emission peak at 500 nm, when excited by a 405 nm laser, is spectrally well-separated from the emissions of fluorophores excited by the 488 nm blue laser. aatbio.comsigmaaldrich.com This minimal overlap simplifies panel design, reduces the need for complex spectral compensation, and ultimately improves the accuracy and resolution of the data. bdbiosciences.com

Combinatorial assays that measure multiple parameters from a single cell provide a deeper understanding of complex biological processes. This compound facilitates such assays by serving as a reliable live-cell indicator in the violet channel, leaving other channels available for functional or phenotypic markers.

For instance, a researcher could design a flow cytometry panel to simultaneously assess:

Cell Viability: Using this compound (Violet laser, ~500 nm emission).

Apoptosis: Using an Annexin V-FITC conjugate (Blue laser, ~525 nm emission).

A specific cell surface marker: Using a CD-antibody PE conjugate (Blue or Yellow-Green laser, ~575 nm emission).

A second cell surface marker: Using a CD-antibody APC conjugate (Red laser, ~660 nm emission).

This design allows for the comprehensive profiling of a cell population, distinguishing between live, apoptotic, and necrotic cells while simultaneously gathering data on protein expression, all within a single experiment.

Complementary Use with Dead Cell Exclusion Dyes and Other Functional Probes

This compound identifies live cells based on the presence of active intracellular esterases, a marker of metabolic activity. caymanchem.com This mechanism is distinct from and complementary to that of dead cell exclusion dyes like Propidium Iodide (PI) and 7-aminoactinomycin D (7-AAD). thermofisher.combio-rad-antibodies.com

PI and 7-AAD are nucleic acid intercalators that are impermeant to the intact membranes of live cells. bio-rad-antibodies.comptglab.comnih.gov They can only enter cells with compromised membranes, which is a hallmark of late apoptotic or necrotic cell death. ptglab.com By combining this compound with one of these dyes, a more robust assessment of cell health can be achieved. In this combination:

Live cells are CytoCalcein™ positive and PI/7-AAD negative.

Dead cells are CytoCalcein™ negative and PI/7-AAD positive.

Early apoptotic cells may show intermediate or low CytoCalcein™ staining with PI/7-AAD exclusion, though specific apoptosis markers are more definitive.

Spectrally, this combination is highly feasible. PI and 7-AAD emit in the far-red region of the spectrum (~636 nm and ~647 nm, respectively), ensuring minimal overlap with this compound's emission at 500 nm. ptglab.com This allows for clear discrimination between live and dead cell populations in a single plot.

Beyond simple viability, this compound can be integrated with other functional probes, such as those that measure mitochondrial membrane potential (e.g., JC-1), intracellular calcium flux (e.g., Indo-1 AM), or cell proliferation (e.g., CFSE), to create highly informative, multi-parameter functional assays. inmunobiomedica.cl

Future Directions and Emerging Research Avenues

Development of Novel Assays Utilizing CytoCalcein™ Violet 500 Analogues

This compound belongs to a family of calcein (B42510) AM derivatives optimized for flow cytometry and multiplexing experiments. aatbio.com Its spectral characteristics, distinct from typical fluorophores, open avenues for more sophisticated assay design. aatbio.com An important analogue is CytoCalcein™ Violet 450, which is also excited by the 405 nm violet laser but emits fluorescence at a different wavelength (450 nm). aatbio.com

The availability of these analogues allows for the development of novel, multi-color assays to simultaneously assess various cellular parameters. For instance, these violet-excitable dyes can be combined with red fluorescent nucleic acid stains, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), for a two-color discrimination of live and dead cell populations based on both esterase activity and membrane integrity. aatbio.com This approach is critical for improving the accuracy of flow cytometry analysis by excluding dead cells that can non-specifically bind to reagents and cause false-positive results. aatbio.com

Furthermore, specialized kits are emerging that combine a calcein violet AM dye with other functional probes. A notable example is the LIVE/DEAD® Violet Viability/Vitality Kit, which pairs the esterase substrate activity of calcein violet with an amine-reactive dye that identifies dead cells, allowing for the simultaneous analysis of both live and dead cell populations. thermofisher.com This dual-parameter analysis provides a more comprehensive picture of the health of a cell population.

Table 1: Spectral Properties of CytoCalcein™ Violet Dyes

Compound Excitation Max (nm) Emission Max (nm) Common Application
This compound 405 500 Flow Cytometry, Fluorescence Microscopy

This interactive table summarizes the key spectral features of this compound and its analogue, CytoCalcein™ Violet 450, highlighting their utility in distinct applications.

Advanced Image Analysis Techniques for Quantitative Interpretation of this compound Data

The transition from qualitative observation to quantitative data is a critical step in modern cell biology. This compound is amenable to quantitative analysis through various platforms, including fluorescence microscopy, flow cytometry, and microplate readers. sigmaaldrich.com Advanced image and data analysis techniques are essential for extracting meaningful quantitative information from the fluorescence signals generated by this dye.

In flow cytometry, quantitative analysis involves using software to gate cell populations based on their fluorescence intensity. The data can yield precise counts of live cells and measurements of mean fluorescence intensity, which can correlate with the level of intracellular esterase activity. thermofisher.com For microscopy, automated image analysis software can be employed to count fluorescently labeled live cells and measure the intensity of the signal on a per-cell or per-area basis. These techniques reduce user bias and increase the throughput and reproducibility of experiments.

The development of high-content analysis (HCA) and high-content screening (HCS) platforms represents a significant advancement. These systems integrate automated microscopy with sophisticated image analysis software to extract multi-parametric data from individual cells in a high-throughput manner. The integration of this compound into HCA workflows would enable researchers to quantify cell viability alongside other parameters like cell morphology, proliferation, and the expression of other fluorescent markers, providing a holistic view of cellular responses to various stimuli.

Potential for Integration into Organoid and 3D Cell Culture Models

Three-dimensional (3D) cell culture systems, including spheroids and organoids, are gaining prominence as they more accurately mimic the in vivo environment compared to traditional 2D cell cultures. nih.govfishersci.co.uk These models are crucial for drug discovery, toxicology, and disease modeling. fishersci.co.uk A key challenge in working with these complex structures is assessing the viability of cells located deep within the tissue-like construct.

This compound, as a cell-permeant dye that becomes fluorescent only in viable cells, is a promising tool for this application. caymanchem.com Its ability to label live cells allows for the visualization and quantification of cell viability throughout the 3D structure. The use of imaging systems with z-stacking capabilities, such as confocal microscopy, can capture images from multiple planes of an organoid, which can then be reconstructed to assess the 3D distribution of live cells. biocompare.com

The successful application of this compound in organoids would enable researchers to:

Monitor the health and development of organoids over time.

Assess the cytotoxic effects of drugs or other treatments in a more physiologically relevant context. fishersci.co.uk

Optimize culture conditions to improve the viability and functionality of 3D models.

While organoids present challenges due to their complexity and potential for limited dye penetration, the development of optimized staining protocols and advanced imaging techniques will be key to fully realizing the potential of this compound in this field. biocompare.com

Role in Advancing Ex Vivo Tissue Analysis and Tissue Engineering Research

Ex vivo tissue analysis involves the study of tissue slices outside of the organism, providing a bridge between in vitro cell culture and in vivo studies. nih.gov Vital dyes are essential tools in this field for assessing the viability of cells within the complex architecture of intact tissue. nih.gov Calcein AM, a related compound, is effectively used to stain live tissue slices, indicating that this compound could serve a similar and valuable role. nih.gov Its use can provide both positive and negative indicators of cell viability, serving as a powerful quality control method for ensuring tissue health during ex vivo experiments. nih.gov

In the field of tissue engineering, which aims to develop biological substitutes to restore, maintain, or improve tissue function, assessing the viability of cells within engineered constructs is paramount. Research in dental tissue engineering has already cited the use of this compound in the development and characterization of biomimetic peptide-based bioinks. aatbio.com This demonstrates its direct applicability in evaluating the success of tissue engineering strategies by confirming that cells remain alive and functional within the scaffold material. The dye's utility in this area helps researchers to refine materials and techniques for creating viable and functional engineered tissues.

Q & A

Q. What is the mechanism of action of CytoCalcein™ Violet 500 in cell viability assays, and how does it compare to traditional calcein AM?

this compound is a non-fluorescent acetoxymethyl (AM) ester that passively diffuses into live cells, where intracellular esterases hydrolyze it into a fluorescent product (Ex/Em: 405–420 nm/500–505 nm). This hydrolysis is dependent on esterase activity and membrane integrity, making it specific to viable cells. Unlike calcein AM (Ex/Em: 488/515 nm), this compound is optimized for 405 nm excitation, enabling compatibility with violet laser-equipped flow cytometers and reducing spectral overlap with green fluorescent probes like FITC .

Q. What are the optimal excitation/emission parameters for this compound in flow cytometry and microscopy?

For flow cytometry, use a 405 nm violet laser paired with a 500/30 nm bandpass filter. In fluorescence microscopy, excitation can be achieved using a 405–420 nm LED or mercury arc lamp, with emission collected at 500–525 nm. Note that reported Ex/Em maxima vary slightly (e.g., 405/500 nm vs. 420/505 nm), which may reflect instrument-specific calibration; validate settings using control samples .

Q. How does this compound’s brightness compare to other viability dyes, such as calcein AM or 7-AAD?

this compound exhibits a relative brightness of 7 (on a scale where calcein AM = 7), comparable to other calcein derivatives. However, its 405 nm excitation minimizes interference with 488 nm-excited probes (e.g., FITC) and red nucleic acid stains (e.g., 7-AAD), facilitating multiplexing. For example, it pairs well with Hoechst 33342 (Ex/Em: 355/460 nm) for nuclear counterstaining .

Advanced Research Questions

Q. How can spectral overlap be resolved when using this compound with other violet-excited dyes (e.g., CellTracker Violet BMQC)?

this compound (Em: 500–505 nm) and CellTracker Violet BMQC (Em: 526 nm) have overlapping emission spectra. To resolve this:

  • Use narrow bandpass filters (e.g., 500/30 nm for this compound and 525/50 nm for CellTracker).
  • Employ spectral unmixing algorithms in imaging systems or flow cytometers with spectral detection capabilities.
  • Validate separation using single-stained controls .

Q. How can researchers address discrepancies in reported excitation/emission maxima for this compound?

Discrepancies (e.g., Ex 405 nm vs. 420 nm) may arise from solvent effects, pH, or instrument configuration. To validate:

  • Prepare the dye in the same solvent as your experimental conditions (e.g., DMSO for stock, buffer for working solutions).
  • Perform a wavelength scan using a spectrofluorometer.
  • Cross-reference with published spectra from peer-reviewed studies or technical notes from AAT Bioquest .

Q. What quantitative methods are recommended for analyzing this compound fluorescence in co-staining experiments (e.g., with apoptosis markers)?

  • Normalization: Use a viability standard curve (e.g., serial dilutions of live/dead cells) to correlate fluorescence intensity with cell count.
  • Compensation: Apply flow cytometry compensation matrices to account for spillover between channels (e.g., this compound into FITC).
  • Image analysis: Use software like Imaris or Fiji to segment cells based on fluorescence thresholds and quantify co-localization with apoptosis markers (e.g., Apopxin Green) .

Q. How can this compound be applied in dynamic viability assays, such as real-time monitoring in 3D cultures or organoids?

  • 3D culture protocol: Embed cells in Matrigel or hydrogel, load with this compound (1–5 µM), and image using confocal microscopy with z-stack acquisition to account for depth-dependent signal attenuation.
  • Kinetic analysis: Use time-lapse imaging to track fluorescence changes, normalizing to initial baseline values. Combine with propidium iodide (PI) for simultaneous dead-cell detection .

Methodological Tables

Q. Table 1. Key Parameters for this compound

ParameterValueSource
Excitation (Ex)405–420 nm
Emission (Em)500–505 nm
SolventDMSO
Storage-15°C, desiccated, protected from light
Brightness (Relative)7 (vs. calcein AM = 7)

Q. Table 2. Compatible Dyes for Multiplexing

DyeApplicationEx/Em (nm)Compatibility Notes
Hoechst 33342Nuclear stain355/460Minimal spectral overlap
Propidium Iodide (PI)Dead-cell stain535/617Use with 561 nm laser
Apopxin GreenApoptosis marker490/520Resolve via sequential gating
CellTracker Violet BMQCCell tracking404/526Requires spectral unmixing

Notes for Experimental Design

  • Optimize dye concentration: Titrate this compound (0.1–10 µM) to balance signal intensity and cytotoxicity.
  • Control experiments: Include esterase inhibitors (e.g., EDTA) to confirm specificity to viable cells.
  • Data interpretation: Account for pH sensitivity, as fluorescence intensity may vary in acidic microenvironments (e.g., tumors, stressed cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.